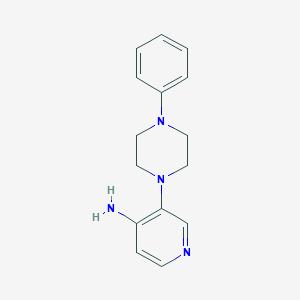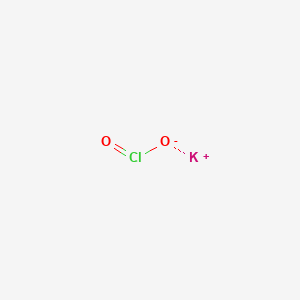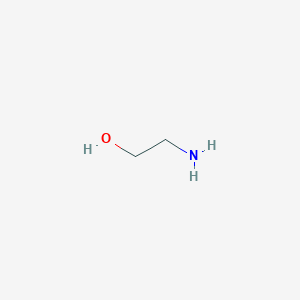
トランス-α-ベルガモテン
説明
(-)-exo-alpha-bergamotene is an alpha-bergamotene that has (1S,5S,6R)-configuration.
科学的研究の応用
医薬品用途
Bergamotenes、特にトランス-α-ベルガモテンは、抗酸化、抗炎症、免疫抑制、細胞毒性、および抗糖尿病効果などのさまざまな生物学的活性を有することが示されています . 例えば、ベルガモテンを含むバジルの精油は、有意な抗炎症作用を示し、マウスの足のパフ(浮腫)を効果的に軽減しました .
フレーバーと香料業界
ベルガモテンは、テルペノイドの最大のサブグループであるセスキテルペノイドであり、フレーバーと香料業界で数多くの用途があります . トランス-α-ベルガモテンは、スイートバジルの一種であるジェノバの主要な香気成分の1つです .
バイオ燃料
ベルガモテンを含むセスキテルペノイドは、バイオ燃料業界にも用途があります . それらの複雑な構造と高いエネルギー含有量は、バイオ燃料として使用するために適しています。
化粧品
トランス-α-ベルガモテンの香りは、その抗酸化特性と相まって、化粧品業界で貴重な成分となっています .
農業と害虫管理
ベルガモテンは、殺虫効果を持つことが示されています , これにより、それらは害虫管理のための農業で役立ちます。 それらは、環境に優しい農薬の開発にも潜在的な用途があります .
食品産業
<a data-citationid="eb20f944-86d5-5b4b-58a1
作用機序
Trans-alpha-Bergamotene, also known as (-)-exo-alpha-bergamotene or (-)-trans-alpha-bergamotene, is a type of bicyclic sesquiterpene . It has a molecular weight of 204.3511 . This compound has been found in various plants, insects, and fungi, and it has been shown to possess diverse biological activities .
Target of Action
Trans-alpha-Bergamotene has been shown to target various bacteria, including E. Coli and Staphylococcus . It also interacts with the tobacco plant Nicotiana attenuata and the tobacco hawk moth (Manduca sexta) .
Mode of Action
Trans-alpha-Bergamotene demonstrates inhibition of bacterial growth, which can cause stomach pain, vomiting, and fatigue . In the case of the tobacco plant and the tobacco hawk moth, it acts as a lure, attracting the moth for pollination and predatory insects to feed on any larvae and eggs that the pollinator may have produced .
Biochemical Pathways
Trans-alpha-Bergamotene originates from farnesyl diphosphate, a precursor to sesquiterpenes . It is involved in the terpenoid biosynthesis pathway .
Pharmacokinetics
It is known that terpenes, the group of compounds to which trans-alpha-bergamotene belongs, are generally lipophilic and can be absorbed through the skin and mucous membranes .
Result of Action
Trans-alpha-Bergamotene has been shown to possess diverse biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects . It also has potential applications in the pharmaceutical, nutraceutical, cosmeceutical, and pest management sectors .
Action Environment
The action of trans-alpha-Bergamotene can be influenced by various environmental factors. For instance, the method of extraction and preservation can affect the compound’s efficacy and stability . Freeze-drying without steaming has been found to be the best method to retain all three of Genova’s main aroma components, including trans-alpha-Bergamotene .
生化学分析
Biochemical Properties
Trans-alpha-Bergamotene interacts with a variety of enzymes in its biosynthesis process. These include exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase . These interactions are crucial for the formation of trans-alpha-Bergamotene from farnesyl pyrophosphate .
Cellular Effects
The cellular effects of trans-alpha-Bergamotene are diverse and significant. It has been shown to possess various biological activities such as antioxidant, anti-inflammatory, immunosuppressive, cytotoxic, antimicrobial, antidiabetic, and insecticidal effects . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of trans-alpha-Bergamotene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for the diverse biological activities of trans-alpha-Bergamotene .
Dosage Effects in Animal Models
The effects of trans-alpha-Bergamotene vary with different dosages in animal models .
Metabolic Pathways
Trans-alpha-Bergamotene is involved in several metabolic pathways. It is an intermediate in the biosynthesis of more complex chemical compounds . The enzymes it interacts with, such as exo-alpha-bergamotene synthase, play a crucial role in these metabolic pathways .
Transport and Distribution
Given its interactions with various enzymes in its biosynthesis process, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
Given its diverse biological activities and its role in various metabolic pathways, it is likely that it is directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-SOUVJXGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@]2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017570 | |
| Record name | (-)-αlpha-trans-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-59-4 | |
| Record name | trans-α-Bergamotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bergamotene, (E)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-αlpha-trans-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-BERGAMOTENE, (E)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599TK2712C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-α-Bergamotene and where is it found?
A1: trans-α-Bergamotene is a sesquiterpene hydrocarbon, a class of natural products known for their diverse biological activities and characteristic aromas. It is found as a volatile constituent in various plants, notably in the essential oils of cinnamon (Cinnamomum zeylanicum) [], yellow starthistle (Centaurea solstitialis) [], and Opoponax (Commiphora erythraea) []. It contributes to the distinctive fragrance profiles of these plants.
Q2: How does the extraction method affect the yield and composition of trans-α-Bergamotene?
A2: Research suggests that the extraction method can influence both the yield and the relative abundance of trans-α-Bergamotene. For instance, in a study on the essential oil of Mammea suriga, cold maceration yielded a higher percentage of trans-α-Bergamotene compared to soxhlet extraction using n-hexane []. This difference highlights the importance of selecting appropriate extraction techniques to optimize the recovery of specific volatile compounds.
Q3: Can you elaborate on the role of trans-α-Bergamotene in plant-insect interactions?
A3: trans-α-Bergamotene, along with other volatile organic compounds (VOCs), plays a significant role in mediating plant-insect interactions. Studies have shown that Centaurea solstitialis and Centaurea cyanus, both known to attract the weevil Ceratapion basicorne, contain trans-α-Bergamotene []. Conversely, Centaurea cineraria, which does not attract this weevil, lacks this compound. These findings suggest that trans-α-Bergamotene might act as a signal attracting specific insects, potentially influencing pollination or herbivore defense mechanisms.
Q4: Are there any reported applications of trans-α-Bergamotene in the food or cosmetic industries?
A4: Yes, due to its pleasant aroma and potential antioxidant properties, trans-α-Bergamotene finds applications in both the food and cosmetic industries. It can be incorporated into cosmetic products like hair oils, massage oils, and body creams [], imparting a desirable fragrance. Additionally, its presence in basil (Ocimum basilicum) essential oil contributes to the flavor profile and potential antioxidant effects in food products like beef burgers [, ].
Q5: What analytical techniques are commonly used to identify and quantify trans-α-Bergamotene?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique employed for the identification and quantification of trans-α-Bergamotene in various plant extracts [, , , , , , , , ]. This method separates the volatile compounds present in a sample based on their volatility and then identifies them based on their mass-to-charge ratio. This technique enables researchers to determine the specific volatile profile, including the presence and relative abundance of trans-α-Bergamotene, within a complex mixture.
Q6: What is known about the potential antioxidant activity of trans-α-Bergamotene?
A6: While research is ongoing, some studies suggest that trans-α-Bergamotene might contribute to the antioxidant properties of certain plant extracts. For example, sweet basil (Ocimum basilicum) essential oil, which contains trans-α-Bergamotene, has demonstrated antioxidant effects in beef, potentially extending the shelf life of meat products []. Further studies are necessary to fully elucidate the specific antioxidant mechanisms and potential health benefits of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)



![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
